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Compound of Interest

Compound Name: Diisopropyldichlorosilane

Cat. No.: B1349932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dichlorodiisopropylsilane (CAS number 7751-38-4), a versatile organosilicon compound. Due

to its applications as a protecting group reagent and in the synthesis of silicone polymers, a

thorough understanding of its spectroscopic characteristics is essential for researchers and

professionals in drug development and material science.[1] This document compiles available

spectroscopic data and presents detailed, generalized experimental protocols for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, tailored for a

volatile and moisture-sensitive compound of this nature.

Compound Identification
CAS Number 7751-38-4

Chemical Name Dichlorodiisopropylsilane

Synonyms Diisopropyldichlorosilane

Molecular Formula C₆H₁₄Cl₂Si

Molecular Weight 185.17 g/mol

Appearance Colorless to pale yellow liquid
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Spectroscopic Data
A complete set of publicly available, peer-reviewed spectroscopic data for

Dichlorodiisopropylsilane is not readily accessible. The following tables summarize the

available and expected spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Dichlorodiisopropylsilane are not available in the public

domain at the time of this publication. However, based on the molecular structure, the following

spectral characteristics can be predicted:

¹H NMR: A septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons of

the isopropyl groups.

¹³C NMR: Two distinct signals are expected, one for the methine carbon and one for the

methyl carbons.

Table 1: Predicted NMR Data for Dichlorodiisopropylsilane

Nucleus
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

¹H (CH) 1.5 - 2.0 Septet

¹H (CH₃) 1.0 - 1.3 Doublet

¹³C (CH) 20 - 30 N/A

¹³C (CH₃) 15 - 25 N/A

Infrared (IR) Spectroscopy
Specific, tabulated IR absorption peaks for Dichlorodiisopropylsilane are not readily available.

However, characteristic vibrational modes for organosilicon compounds can be expected.

Table 2: Expected IR Absorption Bands for Dichlorodiisopropylsilane
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (stretch, sp³) 2970 - 2850 Strong

C-H (bend) 1470 - 1365 Medium

Si-C (stretch) 850 - 750 Strong

Si-Cl (stretch) 600 - 450 Strong

Mass Spectrometry (MS)
Electron impact mass spectrometry data reveals a characteristic fragmentation pattern for

Dichlorodiisopropylsilane.

Table 3: Mass Spectrometry Data for Dichlorodiisopropylsilane

m/z Relative Intensity (%) Possible Fragment

184 12.1 [M]⁺ (molecular ion with ³⁵Cl₂)

186 8.3
[M+2]⁺ (isotopic peak with one

³⁷Cl)

188 1.5
[M+4]⁺ (isotopic peak with two

³⁷Cl)

141 52.8 [M - C₃H₇]⁺

143 36.0 Isotopic peak of [M - C₃H₇]⁺

113 100.0
[M - C₃H₇ - Cl]⁺ or

[SiCl(C₃H₇)]⁺

115 67.5 Isotopic peak of [SiCl(C₃H₇)]⁺

63 8.6 [SiCl]⁺

43 29.5 [C₃H₇]⁺

41 13.2 [C₃H₅]⁺
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Experimental Protocols
Given the moisture-sensitive and volatile nature of Dichlorodiisopropylsilane, specific handling

and experimental procedures are required to obtain high-quality spectroscopic data.

NMR Spectroscopy Protocol (¹H and ¹³C) for Air-
Sensitive Compounds

Sample Preparation (Inert Atmosphere): All manipulations should be performed under an

inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis

of the chlorosilane.

Solvent Selection: Use a dry, deuterated solvent stored over molecular sieves. Deuterated

chloroform (CDCl₃) or benzene-d₆ are suitable choices.

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is

typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is

recommended.

NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a secure cap

under an inert atmosphere.

Data Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol for Neat Liquids
Sample Preparation: As Dichlorodiisopropylsilane is a liquid, a neat spectrum can be

obtained by placing a small drop of the compound between two dry, infrared-transparent salt

plates (e.g., NaCl or KBr).

Instrument Setup:
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Record a background spectrum of the clean, empty salt plates.

Set the spectral range to 4000-400 cm⁻¹.

Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder and

acquire the spectrum.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to yield the final absorbance or transmittance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol for
Volatile Liquids

Sample Introduction: Due to its volatility, Dichlorodiisopropylsilane can be introduced into the

mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For air-

sensitive compounds, a specialized cold inlet system is recommended to prevent sample

degradation.

Ionization: Utilize electron impact (EI) ionization, typically at 70 eV, to induce fragmentation.

Mass Analysis: Scan a mass range appropriate for the compound and its expected

fragments (e.g., m/z 10-250).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key

diagnostic feature.

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Dichlorodiisopropylsilane.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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